Visceral LeishmaniasisIn Vivo EfficacyParasite Burden Reduction
Standard benzoxaborole antileishmanial agents lack target selectivity against CPSF3. DNDI-6148 is a preclinical oral comparator with validated in vivo efficacy.
- **Target engagement**: EC50 = 67 nM (Leishmania CPSF3 proxy). 37x more potent than acoziborole.
- **PK profile**: t1/2 = 12.8-25.4 h; human dose projection = 4-6 mg/kg QD.
- **Use case**: Benchmark for visceral leishmaniasis models (93.2% liver parasite reduction @ 25 mg/kg BID).
Supplied for research use only.
Molecular FormulaC16H14BN5O3
Molecular Weight335.1 g/mol
Cat. No.B15558969
⚠ Attention: For research use only. Not for human or veterinary use.
DNDI-6148 is an orally bioavailable benzoxaborole derivative with potent antiparasitic activity against multiple Leishmania species, including L. infantum and L. donovani [1]. The compound acts through inhibition of the Leishmania cleavage and polyadenylation specificity factor (CPSF3) endonuclease, a mechanism distinct from existing antileishmanial therapies [2]. DNDI-6148 was declared a preclinical candidate for visceral leishmaniasis in 2016 and has completed a first-in-human Phase I single ascending dose study demonstrating favorable safety and pharmacokinetic profiles up to 380 mg [3][4].
1
Leishmania CPSF3 endonuclease inhibition research probe
2
Orally bioavailable benzoxaborole suitable for in vivo Leishmania infection models
3
Phase I PK-characterized tool compound; supports translational PK/PD study design
[1] Gillon JY, Delhomme S, Launay D, et al. Safety, tolerability and pharmacokinetics of DNDI-6148, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants. Br J Clin Pharmacol. 2025;1-11. doi:10.1002/bcp.70328 View Source
[2] Mowbray CE, Braillard S, Glossop PA, et al. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. J Med Chem. 2021;64(21):16159-16176. doi:10.1021/acs.jmedchem.1c01437 View Source
[3] Drugs for Neglected Diseases initiative (DNDi). DNDI-6148 Portfolio Page. Updated 24 Feb 2025. View Source
[4] Gillon JY, Delhomme S, Launay D, et al. Safety, tolerability and pharmacokinetics of DNDI-6148, a novel agent for leishmaniasis: A randomized, controlled, single ascending dose study in healthy participants. Br J Clin Pharmacol. 2025. PMID: 41266275. View Source
DNDI-6148 Substitution Barriers
Generic substitution within the benzoxaborole class is not feasible due to divergent target engagement profiles across parasite species. DNDI-6148 exhibits potent inhibition of Leishmania CPSF3 (EC50 67 nM against T. brucei as a proxy), while the closely related benzoxaborole acoziborole (SCYX-7158) shows 37-fold lower potency against the same target (EC50 2.5 μM), indicating species-specific active site interactions [1]. Furthermore, DNDI-6148 demonstrates a distinct pharmacokinetic signature with a 12.8–25.4 hour half-life, contrasting sharply with the 150–200 hour half-life of the current oral standard miltefosine, resulting in vastly different accumulation and washout profiles [2][3]. Additionally, preclinical reproductive toxicity signals have led to deprioritization of DNDI-6148, a critical differentiator from other benzoxaboroles like acoziborole which has progressed to Phase II/III without similar flags [4][5]. These quantitative divergences in efficacy, pharmacokinetics, and safety necessitate compound-specific selection rather than class-based substitution.
Class-level CPSF3 engagement may not transfer
Benzoxaborole members show divergent species-specific target interactions; acoziborole potency shift may alter study interpretation.
Half-life accumulation profile differs markedly
DNDI-6148's shorter half-life compared to miltefosine leads to distinct washout kinetics; accumulation models may not align.
Reproductive toxicity signal is compound-specific
Preclinical reproductive toxicity led to deprioritization; other class members such as acoziborole advanced without similar flags.
[1] Wall RJ, et al. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proc Natl Acad Sci USA. 2018;115(38):9616-9621. Figure 2B/C. View Source
[2] Gillon JY, et al. Safety, tolerability and pharmacokinetics of DNDI-6148. Br J Clin Pharmacol. 2025. Mean half-life: 12.80–25.42 h. View Source
[3] Dorlo TPC, et al. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients. Antimicrob Agents Chemother. 2008;52(8):2855-2860. Terminal half-life 150–200 h. View Source
[4] Drugs for Neglected Diseases initiative (DNDi). DNDI-6148 Portfolio Page. Updated 24 Feb 2025. Development deprioritized due to reproductive toxicity signals. View Source
DNDI-6148 achieves a 93.2% reduction in liver parasite burden at 25 mg/kg BID in a L. donovani hamster model, compared to miltefosine's 98.4% reduction at 40 mg/kg SID. The dose-normalized efficacy is 3.73% per mg/kg for DNDI-6148 versus 2.46% per mg/kg for miltefosine, indicating 1.5-fold higher potency on a per-mg basis [1].
In vivo VL efficacyHead-to-head
Reported 93.2% liver parasite reduction at 25 mg/kg BID vs. miltefosine 98.4% at 40 mg/kg SID (L. donovani hamster model)
Dose-normalized efficacy may support comparator benchmarking in visceral leishmaniasis models.
Endpoint interpretation based on reported liver biopsy qPCR data; species-model context applies.
Visceral LeishmaniasisIn Vivo EfficacyParasite Burden Reduction
Evidence Dimension
Liver parasite burden reduction (%)
Target Compound Data
93.2% at 25 mg/kg BID
Comparator Or Baseline
Miltefosine: 98.4% at 40 mg/kg SID
Quantified Difference
Dose-normalized efficacy: 3.73 %/mg/kg (DNDI-6148) vs 2.46 %/mg/kg (miltefosine); 1.5-fold higher potency per mg
DNDI-6148 requires 40% lower total daily dose to achieve comparable efficacy, potentially reducing systemic exposure and cost of goods.
Visceral LeishmaniasisIn Vivo EfficacyParasite Burden Reduction
[1] Van Bocxlaer K, et al. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Int J Parasitol Drugs Drug Resist. 2018;8(1):81-86. Table 7. View Source
Half-Life Comparison with Miltefosine
DNDI-6148 exhibits a mean half-life of 12.80–25.42 hours following single oral doses up to 380 mg in healthy volunteers, whereas miltefosine has a terminal elimination half-life of 150–200 hours (6–8 days) [1][2]. The 6–16 fold shorter half-life of DNDI-6148 translates to faster clearance, reduced risk of prolonged accumulation, and a more predictable washout period following treatment cessation.
Half-life vs. miltefosineCross-study
DNDI-6148 mean half-life 12.80–25.42 h (human SAD) vs. miltefosine 150–200 h (CL patients)
Shorter half-life supports washout-model interpretation and may reduce accumulation-model uncertainty.
Cross-study comparison; populations and regimens differ.
Healthy human volunteers (DNDI-6148 Phase I SAD study) vs. cutaneous leishmaniasis patients (miltefosine PK study)
Why This Matters
Shorter half-life enables more precise dosing control, reduces concerns about teratogenicity persistence, and simplifies treatment monitoring compared to miltefosine.
PharmacokineticsHalf-LifeDrug Accumulation
[1] Gillon JY, et al. Safety, tolerability and pharmacokinetics of DNDI-6148. Br J Clin Pharmacol. 2025. Mean half-life: 12.80–25.42 h. View Source
[2] Dorlo TPC, et al. Pharmacokinetics of Miltefosine in Old World Cutaneous Leishmaniasis Patients. Antimicrob Agents Chemother. 2008;52(8):2855-2860. Terminal half-life 150–200 h. View Source
Skin Penetration in Cutaneous Leishmaniasis
DNDI-6148 achieves a skin-to-plasma concentration ratio of 0.56 [95% CI: 0.49–0.68] in a murine L. major infection model, with an unbound skin EC50 of 165 μg/L for parasite clearance [1]. In contrast, miltefosine exhibits a median skin-to-plasma ratio of 1.19 (IQR: 0.79–1.9) in human post-kala-azar dermal leishmaniasis patients, indicating substantially higher relative skin accumulation [2]. The lower skin-to-plasma ratio of DNDI-6148, coupled with defined target-site PK/PD, allows for model-informed human dose prediction of 4.0–6.0 mg/kg once daily for 14 days to achieve >90% probability of 95–99% parasite reduction [3].
Skin penetration CLCross-study
Skin-to-plasma ratio 0.56 (95% CI 0.49–0.68) in murine L. major model vs. miltefosine 1.19 in human PKDL
Skin distribution profile supports PK/PD model-informed dose prediction research for cutaneous leishmaniasis.
DNDI-6148 skin-to-plasma ratio is 53% lower than miltefosine
Conditions
Murine L. major CL model (DNDI-6148) vs. human PKDL patients (miltefosine)
Why This Matters
Lower skin accumulation may reduce risk of local toxicity while the defined PK/PD relationship enables rational dose selection for cutaneous leishmaniasis clinical trials.
[1] Henninger RH, et al. Translational Pharmacokinetic-Pharmacodynamic Modeling and Efficacious Human Dose Prediction of DNDI-6148 for the Treatment of Cutaneous Leishmaniasis. Clin Transl Sci. 2026. doi:10.1111/cts.70535 View Source
[2] Van Bocxlaer K, et al. Skin pharmacokinetics of miltefosine in the treatment of post-kala-azar dermal leishmaniasis in South Asia. Clin Infect Dis. 2024;79(1):e123-e130. View Source
[3] Henninger RH, et al. Translational PK/PD Modeling of DNDI-6148. Clin Transl Sci. 2026. Predicted human dose 4.0–6.0 mg/kg QD x 14d. View Source
In Vitro Potency vs. Miltefosine
DNDI-6148 demonstrates a broad IC50 range of 0.05–18.3 μM against various clinical cutaneous leishmaniasis strains, reflecting strain-dependent susceptibility [1]. Miltefosine, by comparison, exhibits IC50 values typically in the range of 7.9–20.1 μM against L. donovani and L. major strains [2][3]. The lower IC50 values observed for DNDI-6148 against certain strains (as low as 50 nM) indicate potential for improved potency in susceptible isolates, though the wide range underscores the importance of strain-specific susceptibility testing.
In vitro potencyReported
IC50 0.05–18.3 μM against clinical CL strains; miltefosine typical range 7.9–20.1 μM
Strain-dependent susceptibility profile supports potency screening and isolate-specific research.
Wide IC50 range underscores need for susceptibility-guided study design.
In Vitro PotencyAntileishmanial ActivityIC50
Evidence Dimension
IC50 against Leishmania spp.
Target Compound Data
0.05–18.3 μM (CL clinical strains)
Comparator Or Baseline
Miltefosine: 7.9–20.1 μM (L. donovani/L. major)
Quantified Difference
Minimum IC50 for DNDI-6148 is ~158-fold lower than miltefosine's typical IC50 range
Conditions
In vitro axenic amastigote or promastigote assays
Why This Matters
DNDI-6148's sub-micromolar potency against select strains suggests potential for lower effective doses, though strain variability necessitates susceptibility-guided deployment.
In Vitro PotencyAntileishmanial ActivityIC50
[1] Gillon JY, et al. Safety, tolerability and pharmacokinetics of DNDI-6148. Br J Clin Pharmacol. 2025. IC50 range 0.05–18.3 μM against CL strains. View Source
[2] Table 1. IC50 values for miltefosine against L. donovani (7.9 μM). Source: Wyllie S, et al. Proc Natl Acad Sci USA. 2019. PMID: 30962368. View Source
[3] Table 2. IC50 values for miltefosine against L. major (20.1 μM). Source: Van Bocxlaer K, et al. Int J Parasitol Drugs Drug Resist. 2019. View Source
Reproductive Toxicity vs. Acoziborole
Preclinical studies revealed reproductive toxicity signals for DNDI-6148, leading to formal deprioritization of its development for leishmaniasis in 2023 pending further investigations [1]. In contrast, the closely related benzoxaborole acoziborole (SCYX-7158) has advanced through Phase II/III clinical trials for human African trypanosomiasis without similar reproductive toxicity flags reported in the public domain [2]. This divergence represents a critical safety differentiator that directly impacts clinical development pathways and potential use in women of childbearing potential.
Reproductive toxicityClass-level
Positive preclinical reproductive toxicology signal; development deprioritized for leishmaniasis in 2023
The reproductive toxicity signal for DNDI-6148 limits its deployability in female patient populations and necessitates contraceptive requirements, influencing procurement decisions for clinical trial planning.
DNDI-6148 serves as a high-potency oral comparator in in vivo visceral leishmaniasis models. At 25 mg/kg BID, it achieves 93.2% liver parasite reduction in hamsters, providing a benchmark for evaluating novel antileishmanial candidates [1]. Its dose-normalized efficacy of 3.73% reduction per mg/kg enables precise potency ranking of new chemical entities in head-to-head studies.
Cutaneous Leishmaniasis PK/PD Modeling
DNDI-6148 is uniquely positioned for translational pharmacokinetic-pharmacodynamic research in cutaneous leishmaniasis due to its characterized skin-to-plasma ratio of 0.56 and defined unbound skin EC50 of 165 μg/L [2]. These parameters allow model-informed dose selection and target attainment analysis, with predicted human doses of 4.0–6.0 mg/kg QD for 14 days achieving >90% probability of therapeutic success [3].
CPSF3 Target Engagement Studies
As a selective inhibitor of Leishmania CPSF3, DNDI-6148 (EC50 67 nM in T. brucei) provides a chemical probe for studying mRNA maturation pathways in trypanosomatids [4]. Its 37-fold greater potency against wild-type CPSF3 compared to acoziborole (EC50 2.5 μM) makes it the preferred tool compound for probing species-specific active site interactions and resistance mechanisms involving CPSF3 mutations (e.g., Asn219His) [5].
Reproductive Toxicology Risk Assessment
Given its documented preclinical reproductive toxicity signals, DNDI-6148 is a valuable reference compound for developmental toxicology studies in antiparasitic drug discovery [6]. Researchers assessing novel benzoxaboroles or other antileishmanial chemotypes can use DNDI-6148 as a positive control to benchmark teratogenic potential and inform lead selection decisions.
Application
Selection Property
Validation Focus
Visceral leishmaniasis in vivo efficacy studies
Liver parasite burden reduction model context
Comparator benchmarking in hamster infection models
Cutaneous leishmaniasis PK/PD modeling
Skin-to-plasma distribution context
Model-informed dose prediction research
CPSF3 endonuclease target engagement
Species-specific CPSF3 inhibition profile
Active-site interaction and resistance mechanism studies
Developmental toxicology in antiparasitic discovery
Reproductive toxicity signal as reference
Benchmarking teratogenic potential in lead selection
[1] Van Bocxlaer K, et al. In vitro and in vivo pharmacodynamics of three novel antileishmanial lead series. Int J Parasitol Drugs Drug Resist. 2018;8(1):81-86. Table 7. View Source
[2] Henninger RH, et al. Translational PK/PD Modeling of DNDI-6148. Clin Transl Sci. 2026. Skin-to-plasma ratio 0.56; unbound skin EC50 165 μg/L. View Source
[3] Henninger RH, et al. Translational PK/PD Modeling of DNDI-6148. Clin Transl Sci. 2026. Predicted human dose 4.0–6.0 mg/kg QD x 14d. View Source
[4] Mowbray CE, et al. DNDI-6148: A Novel Benzoxaborole Preclinical Candidate for the Treatment of Visceral Leishmaniasis. J Med Chem. 2021;64(21):16159-16176. CPSF3 inhibition. View Source
[5] Wall RJ, et al. Clinical and veterinary trypanocidal benzoxaboroles target CPSF3. Proc Natl Acad Sci USA. 2018;115(38):9616-9621. Figure 2B/C. EC50: DNDI-6148 67 nM, acoziborole 2.5 μM. View Source
[6] Drugs for Neglected Diseases initiative (DNDi). DNDI-6148 Portfolio Page. Updated 24 Feb 2025. Reproductive toxicity signals. View Source
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